molecular formula C9H15N B2817117 1-(Prop-2-yn-1-yl)azepane CAS No. 53678-66-3

1-(Prop-2-yn-1-yl)azepane

Cat. No.: B2817117
CAS No.: 53678-66-3
M. Wt: 137.226
InChI Key: ZGDDMEFVIIIJBM-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)azepane is an organic compound with the molecular formula C9H15N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the azepane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

It’s known that propargylamines, a class of compounds to which 1-(prop-2-yn-1-yl)azepane belongs, have many pharmaceutical and biological properties .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. For instance, in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)azepane can be synthesized through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction typically proceeds under reflux conditions in the presence of a base such as potassium hydroxide (KOH) in a mixture of ethanol and water.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scalable reactions that can be adapted for larger-scale production. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the industrial synthesis processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

    Substitution: The azepane ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the azepane ring.

Scientific Research Applications

1-(Prop-2-yn-1-yl)azepane has several applications in scientific research:

Comparison with Similar Compounds

    1-(Prop-2-yn-1-yl)piperidine: Similar structure but with a six-membered ring.

    1-(Prop-2-yn-1-yl)morpholine: Contains an oxygen atom in the ring.

    1-(Prop-2-yn-1-yl)pyrrolidine: Features a five-membered ring.

Uniqueness: 1-(Prop-2-yn-1-yl)azepane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered counterparts.

Properties

IUPAC Name

1-prop-2-ynylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDDMEFVIIIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18.8 ml of a 3-bromopropyne solution at 80% in toluene are added dropwise to 20.8 ml of hexamethyleneamine and 27.9 g of potassium carbonate in 300 ml of acetonitrile. The reaction mixture is heated at 50° C. for 12 hours and 6 hours at 80° C. The reaction mixture is filtered, and the solvents are evaporated off under reduced pressure. Compound 4.1 is purified by distillation; b.p.=61° C. under a pressure of 26.7 Pa.
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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